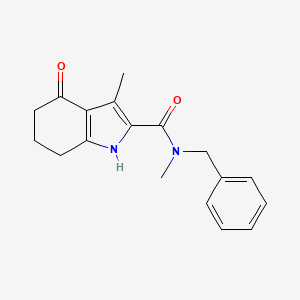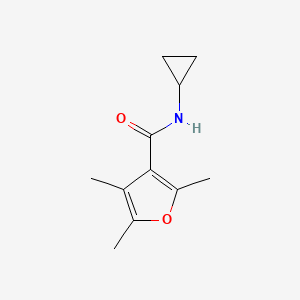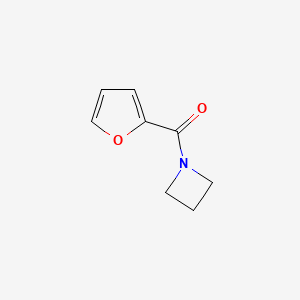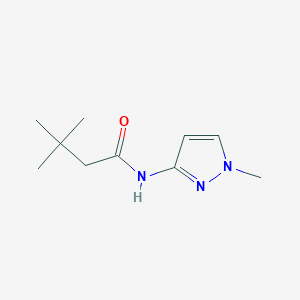![molecular formula C15H18N2O2 B7476439 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as ACPMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ACPMP is a pyrrolidinone derivative, and its chemical structure comprises of a pyrrolidine ring and a carbonyl group.
Applications De Recherche Scientifique
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungal cells. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for lab experiments. It exhibits potent activity against cancer cells and fungal cells, making it a valuable tool for studying these diseases. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of natural compounds. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and fungal infections. Another area of interest is the study of this compound's mechanism of action, which may provide insights into the development of new drugs. Additionally, this compound's potential use in materials science and nanotechnology is an area of ongoing research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound exhibits potent activity against cancer cells and fungal cells and has been shown to have several biochemical and physiological effects. Although this compound has some limitations for lab experiments, it is a valuable tool for studying cancer and fungal infections. Ongoing research on this compound's mechanism of action and potential applications in materials science and nanotechnology will provide valuable insights into the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves several steps, including the reaction of 4-(azetidine-1-carbonyl)benzaldehyde with pyrrolidine in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Propriétés
IUPAC Name |
1-[[4-(azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-8-17(14)11-12-4-6-13(7-5-12)15(19)16-9-2-10-16/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIDWVZBICHRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
